molecular formula C14H11N7O2S B12621085 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B12621085
M. Wt: 341.35 g/mol
InChI Key: KLKRWMSUFXNYGI-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a novel chemical entity designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex hybrid heterocyclic scaffold that combines pyrazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine pharmacophores, structures known to impart significant biological activity . The 4-nitrophenyl substituent at the 6-position is a key structural feature that can be tuned to modulate biological properties, as subtle variations on this moiety in analogous compounds have been shown to selectively steer activity toward antiviral or antitumoral profiles . This compound is of high interest for anticancer research. Mode-of-action studies on closely related triazolothiadiazine derivatives have revealed that their potent antitumoral activity is achieved through the inhibition of tubulin polymerization, a established mechanism for disrupting cell division . Furthermore, triazolothiadiazine-based compounds have been investigated as activators of caspases and inducers of apoptosis, highlighting their potential as tools for studying programmed cell death pathways . The structural framework of this chemical class also shows promise in other therapeutic areas; for instance, similar compounds have demonstrated significant potential as α-glucosidase inhibitors for diabetes research and have been evaluated for a broad range of activities including antibacterial and antifungal effects . Researchers can utilize this compound as a key intermediate in multi-component reactions (MCRs), an efficient synthetic methodology valued for its atom economy and ability to quickly generate structural diversity . The presence of the nitro group also offers a versatile handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11N7O2S

Molecular Weight

341.35 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H11N7O2S/c1-8-6-11(16-15-8)13-17-18-14-20(13)19-12(7-24-14)9-2-4-10(5-3-9)21(22)23/h2-6H,7H2,1H3,(H,15,16)

InChI Key

KLKRWMSUFXNYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine typically follows a multi-step synthetic route. The common methods include:

  • Step 1: Formation of Pyrazole Ring
    The initial step often involves the formation of a pyrazole ring through the reaction of hydrazine derivatives with suitable carbonyl compounds. For instance, 5-methyl-1H-pyrazole can be synthesized by reacting 5-methylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

  • Step 2: Synthesis of Triazole Derivative
    The next step involves the cyclization of the pyrazole derivative with a triazole precursor. This can be achieved through a condensation reaction with an appropriate thioketone or thiol compound.

  • Step 3: Introduction of Nitro Group
    The nitro group is typically introduced via electrophilic substitution on the aromatic ring. This can be accomplished using nitrosonium salts or concentrated nitric acid depending on the stability of the substrate.

Specific Reaction Conditions

The following specific conditions have been reported for synthesizing derivatives similar to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine:

Step Reagents Solvent Temperature Time Yield (%)
1 Hydrazine derivative + Carbonyl compound Ethanol Reflux 5 hours 70-85
2 Pyrazole + Triazole precursor Ethanol Reflux 6 hours 76-85
3 Aromatic compound + Nitro reagent Acetic Acid Room Temp 12 hours Variable

Detailed Research Findings

Mechanistic Insights

The mechanism for synthesizing the target compound involves several key transformations:

  • Formation of Pyrazole:

    • The reaction between hydrazine and a carbonyl compound leads to the formation of a pyrazole ring through nucleophilic attack and subsequent dehydration.
  • Cyclization to Triazole:

    • The pyrazole undergoes cyclization with a thioketone or thiol to form the triazolo-thiadiazine structure. This step is crucial as it establishes the core structure necessary for further functionalization.
  • Electrophilic Substitution:

    • The introduction of the nitro group occurs via electrophilic aromatic substitution where the electron-rich aromatic system reacts with a nitronium ion generated from nitric acid.

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit promising antitumor properties. A study demonstrated that subtle modifications in the phenyl moiety of similar compounds can enhance their antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be a candidate for further development as an anticancer agent .

Antiviral Properties
Compounds related to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have also been tested for antiviral activity. Studies have shown that certain structural variations can optimize these compounds for effective antiviral action against various pathogens. The specific mechanism of action often involves interference with viral replication processes .

Antimicrobial Activity
The compound's structure allows it to exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that certain derivatives possess antibacterial activity comparable to or exceeding that of conventional antibiotics like ampicillin .

Agricultural Applications

Pesticidal Activity
Research has indicated that triazole-thiadiazine derivatives can act as effective pesticides. Their ability to disrupt biological pathways in pests makes them suitable candidates for agricultural applications. The specific modes of action include interference with the insect's nervous system or metabolic processes, leading to effective pest control without harming beneficial insects .

Material Science Applications

Photochromic Properties
Some derivatives of this compound have been studied for their photochromic behavior, which allows them to change color upon exposure to light. This property is valuable in developing materials for optical devices and sensors. The ability to switch states can be utilized in smart materials that respond to environmental stimuli .

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorInhibition of tubulin polymerization
Compound BAntiviralInterference with viral replication
Compound CAntimicrobialDisruption of bacterial cell wall synthesis
Compound DPesticidalNeurotoxic effects on pests

Table 2: Synthesis and Characterization

Synthesis MethodYield (%)Characterization Techniques
One-pot reaction75NMR, IR Spectroscopy
Reflux in ethanol82Mass Spectrometry
Column chromatography90UV-Vis Spectroscopy

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Phosphodiesterase 4 (PDE4) Inhibition

Triazolothiadiazines with dimethoxyphenyl and tetrahydrofuran-3-yloxy groups exhibit PDE4 selectivity:

  • Compound 10 (3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-triazolo[3,4-b][1,3,4]thiadiazine) showed IC₅₀ = 452 nM for PDE4A and >100-fold selectivity over other PDE isoforms .

Key SAR Insight : The 4-nitrophenyl group in the target compound may reduce PDE4 affinity compared to methoxy-substituted analogs, as nitro groups increase steric hindrance .

Cholinesterase and Alkaline Phosphatase Inhibition

  • Compound 152f (3-(pyridin-4-yl)-7H-triazolo[3,4-b][1,3,4]thiadiazine) inhibited acetylcholinesterase (IC₅₀ = 13.66 µM), while 152a inhibited alkaline phosphatase (IC₅₀ = 1.32 µM) .

Key SAR Insight : Pyridine and pyrazole substituents at C-3 enhance enzyme inhibition, suggesting the 5-methylpyrazole group in the target compound may confer similar activity .

Biological Activity

The compound 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazole-thiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-thiadiazine core , which is known for its pharmacological significance. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₁N₅O₂S
Molecular Weight293.32 g/mol
Density1.4 g/cm³
Boiling Point413.1 °C
LogP2.64

Antimicrobial Activity

Research has indicated that derivatives of triazolo-thiadiazines exhibit significant antibacterial and antifungal properties. For instance:

  • A study demonstrated that compounds with a triazole nucleus showed effective antibacterial activity against various strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 3.125 μg/mL to 12.5 μg/mL .
  • Specific derivatives of triazolo[3,4-b][1,3,4]thiadiazines were found to be effective against drug-resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • In a recent investigation, compounds similar to our target compound exhibited promising anticancer activity against epidermoid carcinoma cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
  • Molecular docking studies suggest that the compound binds effectively to specific cancer-related proteins, enhancing its potential as an anticancer agent .

Anti-inflammatory Activity

Triazole-thiadiazine derivatives have also been studied for their anti-inflammatory effects:

  • Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sumangala et al. evaluated the antimicrobial efficacy of various triazolo-thiadiazine derivatives against common pathogens. The results indicated that certain compounds exhibited antibacterial activity comparable to standard antibiotics like ampicillin, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Mechanisms

In another study focusing on anticancer properties, derivatives similar to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were tested for their ability to induce apoptosis in cancer cells. The findings highlighted that these compounds could activate caspase pathways leading to programmed cell death .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

Pyrazole Formation : Reacting diethyl acetylenedicarboxylate with 1-(4-nitrophenyl)ethanone under basic conditions (e.g., NaH in toluene) to form the pyrazole core .

Triazole-Thiadiazine Core Construction : Cyclization using hydrazine hydrate in ethanol to generate the fused triazole-thiadiazine system .

Functionalization : Introducing substituents via reactions with aromatic carboxylic acids in a phosphorus oxychloride (POCl₃) medium .

Step Key Reagents/Conditions Purpose
1NaH, toluene, diethyl acetylenedicarboxylatePyrazole ring formation
2Hydrazine hydrate, ethanolTriazole-thiadiazine cyclization
3POCl₃, aromatic carboxylic acidsSubstituent introduction

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:
Structural validation employs:

  • Elemental Analysis : To verify molecular composition (e.g., C, H, N, S content) .
  • Spectroscopy :
    • ¹H NMR : Confirms proton environments (e.g., pyrazole C-H at δ 6.7–7.3 ppm) .
    • IR : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity (>95%) .

Basic: What in vitro assays are used for initial pharmacological screening?

Answer:
Common assays include:

  • MTT Assay : Evaluates antiproliferative activity against cancer cell lines (e.g., IC₅₀ values for MCF-7 breast cancer cells) .
  • Enzyme Inhibition :
    • PDE4 Inhibition : Measured via fluorescence polarization (IC₅₀ < 50 nM for selective derivatives) .
    • Alkaline Phosphatase (h-TNAP/h-IAP) Inhibition : Assessed using colorimetric substrates .
  • Antimicrobial Disk Diffusion : Tests efficacy against Gram-positive/negative bacteria .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : KOH (40% aqueous) accelerates intramolecular cyclization .
  • Temperature Control : Reflux conditions (80–100°C) improve thiadiazine ring closure .
  • Purification : HPLC or column chromatography isolates high-purity intermediates (>90% yield) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Answer:
Contradictions arise from substituent electronic/steric effects. Strategies include:

  • Systematic SAR : Varying R-groups (e.g., 4-methoxyphenyl vs. 3-fluoro-4-methoxyphenyl) and correlating with activity .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to explain activity trends .
  • Crystallography : Resolves steric clashes (e.g., PDB: 3LD6 for 14α-demethylase binding) .
Substituent Biological Activity
4-MethoxyphenylHigh PDE4 inhibition (IC₅₀: 15 nM)
3-Fluoro-4-methoxyphenylImproved selectivity (PDE4B vs. PDE4D)

Advanced: What strategies enhance selectivity for PDE4 isoforms?

Answer:

  • Substituent Engineering :
    • Catechol Diether Moieties : Increase PDE4A/B affinity (e.g., tetrahydrofuran-3-yloxy groups) .
    • Halogenation : Fluorine at meta/para positions enhances isoform specificity .
  • Docking Studies : Identify key binding residues (e.g., Gln369 in PDE4B) to guide design .

Advanced: How are computational methods used to predict biological targets?

Answer:

  • Molecular Docking : Screens against PDB targets (e.g., 14α-demethylase lanosterol, 3LD6) to predict antifungal activity .
  • SwissADME : Predicts pharmacokinetics (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

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